7-Fluoro Hydroxychloroquine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoro Hydroxychloroquine is a derivative of hydroxychloroquine, a well-known antimalarial and disease-modifying anti-rheumatic drug (DMARD). This compound is characterized by the addition of a fluorine atom to the hydroxychloroquine molecule, which may potentially enhance its pharmacological properties. Hydroxychloroquine itself is used to treat conditions such as rheumatoid arthritis, lupus, and malaria .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro Hydroxychloroquine involves the fluorination of hydroxychloroquine. This can be achieved through various methods, including direct fluorination using fluorine gas or more controlled methods using reagents like Selectfluor. The reaction typically requires anhydrous conditions and may be carried out in solvents such as acetonitrile or dichloromethane at temperatures ranging from -20°C to room temperature .
Industrial Production Methods: Industrial production of this compound would likely follow similar steps but on a larger scale. This involves the use of large reactors, precise control of reaction conditions, and purification processes such as crystallization or chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro Hydroxychloroquine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine or hydroxyl sites, using reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in the synthesis of other fluorinated compounds.
Biology: Studied for its effects on cellular processes and potential as a tool in biochemical research.
Medicine: Investigated for its potential to treat autoimmune diseases, similar to hydroxychloroquine, but with possibly enhanced efficacy due to the fluorine atom
Industry: Potential use in the development of new pharmaceuticals and as a standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 7-Fluoro Hydroxychloroquine is likely similar to that of hydroxychloroquine, which involves:
Inhibition of Toll-like receptors: This suppresses the activation of the immune response.
Interference with lysosomal activity: Alters the pH within lysosomes, affecting cellular processes.
Modulation of cytokine production: Reduces the production of inflammatory cytokines .
Comparison with Similar Compounds
Hydroxychloroquine: The parent compound, used widely in the treatment of autoimmune diseases and malaria.
Chloroquine: Another antimalarial drug, similar in structure but without the hydroxyl group.
Fluoroquinolones: A class of antibiotics that also contain fluorine atoms, though structurally different .
Uniqueness: 7-Fluoro Hydroxychloroquine is unique due to the presence of the fluorine atom, which can enhance its pharmacokinetic properties, such as increased metabolic stability and potentially improved efficacy .
Properties
Molecular Formula |
C18H26FN3O |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
2-[ethyl-[4-[(7-fluoroquinolin-4-yl)amino]pentyl]amino]ethanol |
InChI |
InChI=1S/C18H26FN3O/c1-3-22(11-12-23)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18/h6-9,13-14,23H,3-5,10-12H2,1-2H3,(H,20,21) |
InChI Key |
ULYOVKGJIQUSST-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)F)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.